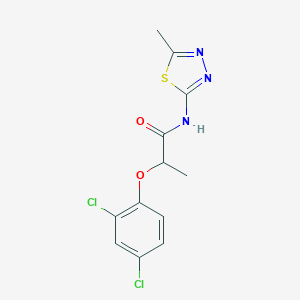
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a unique structure combining an anthraquinone moiety with a benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the reaction of 1-aminoanthraquinone with a benzodioxole derivative. One common method is to react 1-aminoanthraquinone with benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to other bioactive anthraquinone derivatives.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE exerts its effects is primarily through its interaction with cellular components. The anthraquinone moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound has a similar structure but with a methyl group instead of the benzodioxole ring.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: This derivative features a chloroacetamide group, offering different reactivity and applications.
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry .
Propiedades
Fórmula molecular |
C22H13NO5 |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
N-(9,10-dioxoanthracen-1-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H13NO5/c24-20-13-4-1-2-5-14(13)21(25)19-15(20)6-3-7-16(19)23-22(26)12-8-9-17-18(10-12)28-11-27-17/h1-10H,11H2,(H,23,26) |
Clave InChI |
BIBNNZADNBILJB-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332332.png)
![2-phenyl-2-(phenylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B332336.png)
![Isopropyl 4-cyano-3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B332338.png)
![N-{3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B332339.png)
![2-[(3-Chloropropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B332340.png)
![ethyl 2-[(2-methyl-3-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332341.png)
![5-[(Z)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE](/img/structure/B332342.png)
![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332343.png)
![5-chloro-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methoxybenzamide](/img/structure/B332344.png)
![2-[1-[(4-methylpiperazin-1-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B332345.png)
![5-[4-(Benzyloxy)-3-iodo-5-methoxybenzylidene]-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B332348.png)


